molecular formula C12H19NO3 B1373883 Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 1823254-83-6

Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B1373883
CAS No.: 1823254-83-6
M. Wt: 225.28 g/mol
InChI Key: XBYLWHVCSNQMDJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is a derivative of octahydrocyclopenta[b]pyrrole, featuring a tert-butyl ester group and a ketone functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate largely depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are specific to the derivatives formed and their interactions with biological systems .

Comparison with Similar Compounds

  • tert-Butyl 6-oxohexahydrocyclopenta[b]pyrrole-1-carboxylate
  • tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate

Comparison: Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific structural features, such as the presence of both a ketone and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds. The presence of the ketone group allows for various oxidation and reduction reactions, while the ester group provides a site for hydrolysis and substitution reactions .

Properties

IUPAC Name

tert-butyl 6-oxo-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYLWHVCSNQMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823254-83-6
Record name tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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